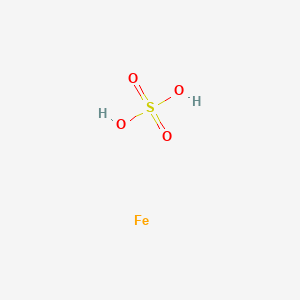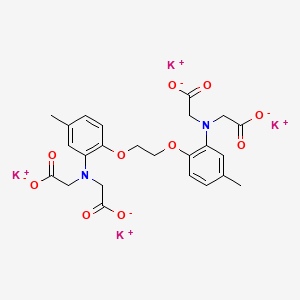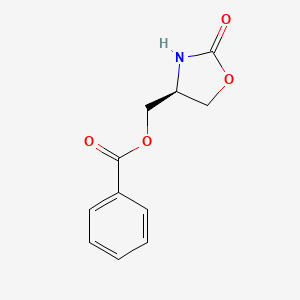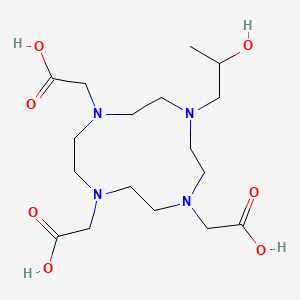
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by its unique structure, which includes a pent-4-enyl group, a T-butyldiphenylsilyl group, and three benzoyl groups attached to a D-glucopyranoside backbone. It is primarily used in synthetic organic chemistry for various applications, including as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine to form tri-O-benzoyl-D-glucopyranoside.
Introduction of the Silyl Group: The protected glucopyranoside is then reacted with T-butyldiphenylsilyl chloride in the presence of a base like imidazole to introduce the T-butyldiphenylsilyl group at the 6-O position.
Attachment of the Pent-4-enyl Group: Finally, the pent-4-enyl group is introduced via a suitable coupling reaction, often using a reagent like pent-4-enyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems such as chromatography and crystallization.
化学反应分析
Types of Reactions
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and silyl groups, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学研究应用
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of carbohydrate chemistry and the development of glycosylation techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways involving glycosylation, where it acts as a donor or acceptor of glycosyl groups, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-glucopyranoside: Lacks the T-butyldiphenylsilyl group, making it less sterically hindered.
Hex-5-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside: Contains a hex-5-enyl group instead of a pent-4-enyl group, affecting its reactivity and steric properties.
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-acetyl-D-glucopyranoside: Uses acetyl groups instead of benzoyl groups, altering its solubility and reactivity.
Uniqueness
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside is unique due to its specific combination of protective groups, which provide a balance of steric hindrance and reactivity, making it particularly useful in selective glycosylation reactions and the synthesis of complex molecules.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
[(2R,3R,4S,5R)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-pent-4-enoxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50O9Si/c1-5-6-22-33-52-47-43(57-46(51)37-27-16-9-17-28-37)42(56-45(50)36-25-14-8-15-26-36)41(55-44(49)35-23-12-7-13-24-35)40(54-47)34-53-58(48(2,3)4,38-29-18-10-19-30-38)39-31-20-11-21-32-39/h5,7-21,23-32,40-43,47H,1,6,22,33-34H2,2-4H3/t40-,41-,42+,43-,47?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINWPINHUITAG-BLWXIMAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCCCC=C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)OCCCC=C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50O9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)
![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)
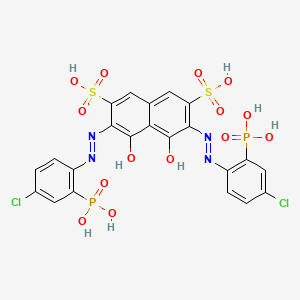
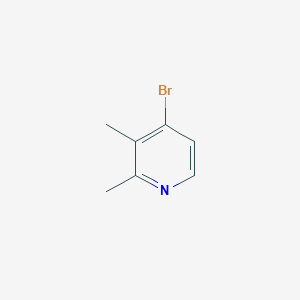
![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)
